Cas no 2228090-66-0 (tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate)

tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate
- EN300-1902716
- 2228090-66-0
-
- インチ: 1S/C12H26N2O3/c1-9(7-12(5,13)8-15)14(6)10(16)17-11(2,3)4/h9,15H,7-8,13H2,1-6H3
- InChIKey: GUXZANADSDMIFM-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C)CC(C)(CO)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 246.19434270g/mol
- どういたいしつりょう: 246.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 75.8Ų
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1902716-5.0g |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
2228090-66-0 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1902716-1g |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
2228090-66-0 | 1g |
$1286.0 | 2023-09-18 | ||
Enamine | EN300-1902716-1.0g |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
2228090-66-0 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1902716-2.5g |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
2228090-66-0 | 2.5g |
$2520.0 | 2023-09-18 | ||
Enamine | EN300-1902716-10.0g |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
2228090-66-0 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1902716-10g |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
2228090-66-0 | 10g |
$5528.0 | 2023-09-18 | ||
Enamine | EN300-1902716-0.5g |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
2228090-66-0 | 0.5g |
$1234.0 | 2023-09-18 | ||
Enamine | EN300-1902716-0.1g |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
2228090-66-0 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1902716-0.05g |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
2228090-66-0 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1902716-0.25g |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
2228090-66-0 | 0.25g |
$1183.0 | 2023-09-18 |
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamateに関する追加情報
tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate: A Comprehensive Overview
The compound tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate, identified by the CAS number 2228090-66-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in drug design and synthesis due to their versatile functional groups and ability to form stable amide bonds. The structure of this compound features a tert-butyl group, an amino alcohol moiety, and a methyl-substituted carbamate group, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of peptide analogs and other bioactive compounds. The presence of the amino alcohol group provides opportunities for further functionalization, enabling the creation of molecules with enhanced pharmacokinetic properties. This has led to increased interest in this compound within the pharmaceutical industry.
The synthesis of tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate involves a multi-step process that typically begins with the preparation of the amino alcohol intermediate. This is followed by carbamate formation using appropriate reagents under controlled conditions. The tert-butyl group serves as a protecting group during these reactions, ensuring selective reactivity and high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of high-purity product.
In terms of applications, this compound has shown promise in drug delivery systems due to its ability to form stable amide bonds with other biomolecules. Its unique structure allows for controlled release mechanisms, making it an attractive candidate for targeted drug delivery applications. Additionally, recent research has explored its potential as a building block for anti-cancer agents, where its ability to modulate cellular signaling pathways has been demonstrated.
The structural features of tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate also make it suitable for use in agrochemicals and industrial catalysts. Its hydroxyl and amino groups provide sites for further chemical modification, enabling the development of compounds with enhanced stability and reactivity under various environmental conditions.
In conclusion, tert-butyl N-(4-amino-5-hydroxy-4-methylpentan-2-yli)-N-methylcarbamate, with its CAS number 2228090–66–0, represents a valuable compound in modern organic chemistry and pharmacology. Its versatile structure and potential applications across multiple industries underscore its importance as a key intermediate in chemical synthesis.
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